molecular formula C16H11N3O4 B5911841 (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5911841
M. Wt: 309.28 g/mol
InChI Key: IXGODEXWRNIIAD-XFXZXTDPSA-N
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Description

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxyphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-nitrobenzyl cyanide under basic conditions to form the intermediate, followed by cyclization and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyphenyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-aminophenyl)prop-2-enamide
  • (Z)-2-cyano-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
  • (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which provide a balance of electron-donating and electron-withdrawing properties. This balance enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-10-12(9-11-1-5-14(6-2-11)19(22)23)16(21)18-13-3-7-15(20)8-4-13/h1-9,20H,(H,18,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGODEXWRNIIAD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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